molecular formula C16H15N5O2 B10984591 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide

Cat. No.: B10984591
M. Wt: 309.32 g/mol
InChI Key: IGWYWQWGQGMERT-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a methoxybenzyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the triazole intermediate.

    Formation of the Pyridine Carboxamide: The final step involves the coupling of the triazole intermediate with a pyridine carboxylic acid derivative, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide can be compared with other similar compounds:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable tool in research and industry.

Biological Activity

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl derivatives with triazole and pyridine carboxamides. The methodologies often employ microwave irradiation to enhance yields and reduce reaction times. For instance, one study demonstrated the successful synthesis of various N-substituted 1H-1,2,4-triazoles through a combination of microwave-assisted reactions and traditional methods .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit notable antimicrobial activities. In vitro studies have shown that this compound displays significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for various strains have been documented, highlighting its potential as an antimicrobial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Candida albicans20

These results suggest that the compound could be developed further for clinical applications in treating infections .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro assays against various cancer cell lines have revealed promising cytotoxic effects. Notably, the compound exhibited an IC50 value of approximately 9.27 µM against the ovarian cancer cell line OVXF 899 and showed selective activity against renal cancer cells with an IC50 of 1.143 µM .

Cancer Cell Line IC50 (µM)
OVXF 8999.27
Renal Cancer1.143

These findings underscore the potential of this compound in cancer therapy, warranting further investigation into its mechanism of action and efficacy in vivo.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Interaction with Cellular Targets : The presence of the triazole moiety allows for interaction with various cellular targets, enhancing its therapeutic profile .

Case Studies

Several case studies have documented the efficacy of triazole derivatives similar to this compound:

  • A study on a related triazole compound demonstrated significant antitumor activity against a panel of twelve human tumor cell lines, emphasizing the importance of structural modifications in enhancing bioactivity .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H15N5O2/c1-23-13-4-2-11(3-5-13)10-14-18-16(21-20-14)19-15(22)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H2,18,19,20,21,22)

InChI Key

IGWYWQWGQGMERT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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